molecular formula C10H20O B14374089 4-Methoxy-5-methyloct-1-ene CAS No. 90246-14-3

4-Methoxy-5-methyloct-1-ene

Cat. No.: B14374089
CAS No.: 90246-14-3
M. Wt: 156.26 g/mol
InChI Key: NFKWZYKXPGLUQX-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyloct-1-ene is an unsaturated hydrocarbon featuring an 8-carbon chain (octene) with a terminal double bond at position 1. The molecule is substituted with a methoxy group (-OCH₃) at carbon 4 and a methyl group (-CH₃) at carbon 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the methoxy group and steric effects from the methyl substituent.

Key spectral characteristics inferred from similar compounds include:

  • ¹H-NMR: Methoxy protons resonate near δ 3.3 ppm, consistent with analogs like (E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid (δ 3.30 ppm for methoxy) .
  • IR: Stretching vibrations for C-O (methoxy) near 1099–1175 cm⁻¹ and alkene C=C near 1613 cm⁻¹ .

Properties

CAS No.

90246-14-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-methoxy-5-methyloct-1-ene

InChI

InChI=1S/C10H20O/c1-5-7-9(3)10(11-4)8-6-2/h6,9-10H,2,5,7-8H2,1,3-4H3

InChI Key

NFKWZYKXPGLUQX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methyloct-1-ene can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-5-methyl-1-octanol with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to form the desired alkene.

Another method involves the dehydration of 4-methoxy-5-methyl-1-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process removes a water molecule from the alcohol, resulting in the formation of the alkene.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-5-methyloct-1-ene may involve large-scale dehydration of 4-methoxy-5-methyl-1-octanol using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of heterogeneous acid catalysts can enhance the efficiency of the dehydration process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyloct-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, and osmium tetroxide (OsO4) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or nickel (Ni) catalysts.

    Substitution: NaI in acetone, lithium aluminum hydride (LiAlH4) for reduction of the methoxy group.

Major Products

    Oxidation: Epoxides, ketones, and diols.

    Reduction: Alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-5-methyloct-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and methoxy groups.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyloct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide or ketone. In reduction reactions, the double bond is hydrogenated to form an alkane.

The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. The presence of the methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

(E,4R,5S)-4-((2-Methoxyethoxy)methoxy)-5-(4-Methoxybenzyloxy)hex-2-enoic Acid (Compound 3)

Structure: Hex-2-enoic acid backbone with methoxyethoxy, methoxybenzyloxy, and carboxylic acid groups. Molecular Weight: 354.35 g/mol (M+H⁺) . Key Differences:

  • Functional Groups : Additional polar substituents (carboxylic acid, benzyloxy) enhance solubility in polar solvents (e.g., THF/H₂O) compared to 4-methoxy-5-methyloct-1-ene.
  • Reactivity : Acid 3 undergoes hydrolysis under mild acidic conditions (1N HCl) and lithium hydroxide, whereas 4-methoxy-5-methyloct-1-ene’s reactivity is dominated by alkene electrophilicity .
  • Spectral Data :
    • ¹³C-NMR : Carboxylic acid carbonyl at δ 170.6 ppm (absent in the simpler octene).
    • IR : Strong absorption at 1717 cm⁻¹ (C=O stretch) .
Property 4-Methoxy-5-methyloct-1-ene Compound 3
Molecular Weight ~156.23 g/mol 354.35 g/mol (M+H⁺)
Key Functional Groups Methoxy, methyl, alkene Methoxy, carboxylic acid, benzyloxy
Boiling Point Moderate (est. 180–200°C) Not reported
Solubility Low polarity solvents Polar solvents (THF/H₂O)

3-[3-(2-Methoxyethoxy)phenyl]-5-methyl-2-[1-(9H-purin-6-ylamino)ethyl]-3H-quinazolin-4-one (Compound 147)

Structure: Quinazolinone heterocycle with methoxyethoxy, methyl, and purine-aminoethyl groups. Molecular Weight: 487.48 g/mol (M+H⁺) . Key Differences:

  • Complexity: The quinazolinone core introduces aromaticity and hydrogen-bonding sites, contrasting with the linear alkene structure of 4-methoxy-5-methyloct-1-ene.
  • Synthesis : Requires multi-step alkylation (e.g., toluene-4-sulfonic acid 2-methoxy ethyl ester) and acid deprotection (4N HCl/MeOH), indicating higher synthetic complexity .
Property 4-Methoxy-5-methyloct-1-ene Compound 147
Molecular Weight ~156.23 g/mol 487.48 g/mol (M+H⁺)
Key Functional Groups Methoxy, methyl, alkene Quinazolinone, purine-amino, methoxyethoxy
Synthetic Steps Likely 1–2 steps Multi-step (alkylation, deprotection)
Bioactivity Limited High (potential medicinal)

Crystallographic Insights (Unnamed Title Compound)

Structural Features : Crystallized from chloroform, with geometric hydrogen positioning (aromatic C–H = 0.93 Å, methyl C–H = 0.96 Å) .
Comparison :

  • Crystallinity : The title compound’s ability to form diffraction-quality crystals suggests higher structural rigidity compared to 4-methoxy-5-methyloct-1-ene, which may remain oily due to lower symmetry.
  • Solubility : Recrystallization from chloroform implies moderate polarity, aligning with 4-methoxy-5-methyloct-1-ene’s predicted solubility in halogenated solvents .

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